DL-Ethionin

Übersicht

Beschreibung

DL-Ethionine, also known as DL-2-Amino-4-(ethylthio)butyric acid, is a synthetic amino acid that does not occur naturally. It is structurally similar to methionine, an essential amino acid, but with an ethylthio group replacing the methylthio group. DL-Ethionine is known for its ability to interfere with methylation metabolism, leading to various biological effects, including carcinogenic properties .

Wissenschaftliche Forschungsanwendungen

DL-Ethionine has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of sulfur-containing amino acids on chemical reactions and metabolic pathways.

Biology: Employed in studies investigating the role of methylation in gene expression and cellular processes.

Medicine: Utilized in cancer research to induce carcinogenesis in animal models, particularly in studies related to liver cancer and cholangiocarcinogenesis.

Wirkmechanismus

Target of Action

DL-Ethionine is a racemic mixture of the anti-methylation agent L-Ethionine and its enantiomer D-Ethionine . It primarily targets the liver, where it induces oxidative stress . This oxidative stress is used to study the levels and activities of anti-oxidative enzymes and compounds such as glutathione .

Mode of Action

DL-Ethionine interacts with its targets by inducing oxidative stress . This stress leads to changes in the liver’s biochemical environment, affecting the function and activity of various enzymes and compounds .

Biochemical Pathways

DL-Ethionine affects the methionine metabolic pathway . It is a derivative of methionine, an essential amino acid that plays a critical role in many body functions, including building new proteins, making DNA, and normal tissue growth and repair . DL-Ethionine’s action on this pathway can lead to changes in the levels and activities of anti-oxidative enzymes and compounds such as glutathione .

Pharmacokinetics

It is known that dl-ethionine is used as a dietary supplement , suggesting that it is orally bioavailable. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are areas of ongoing research.

Result of Action

The primary result of DL-Ethionine’s action is the induction of oxidative stress in the liver . This stress can lead to changes in the levels and activities of anti-oxidative enzymes and compounds such as glutathione . These changes can affect various cellular processes, potentially leading to conditions such as cholangiocarcinogenesis .

Action Environment

The action of DL-Ethionine can be influenced by various environmental factors. For example, the compound’s efficacy and stability may be affected by factors such as diet, as DL-Ethionine is used as a dietary supplement . Additionally, the compound’s action may be influenced by the biochemical environment of the liver, where it primarily exerts its effects .

Biochemische Analyse

Biochemical Properties

DL-Ethionine interacts with various enzymes, proteins, and other biomolecules. It is known to induce hepatic carcinomas in male Fischer rats when fed these structurally similar compounds for 16 to 20 months . The biochemical properties of DL-Ethionine suggest a possible role of vinthionine as a proximate carcinogenic metabolite of ethionine .

Cellular Effects

DL-Ethionine has significant effects on various types of cells and cellular processes. For instance, it has been observed to cause degenerative changes in pancreatic acinar cells . These effects were consistent with DL-Ethionine’s known interference with protein metabolism but also suggest disturbance in ribonucleic acid metabolism .

Molecular Mechanism

At the molecular level, DL-Ethionine exerts its effects through various mechanisms. It is used to induce oxidative stress in the liver to study the levels and activities of anti-oxidative enzymes and compounds such as glutathione . It is also known to interfere with protein metabolism .

Temporal Effects in Laboratory Settings

The effects of DL-Ethionine change over time in laboratory settings. For instance, eight to ten days after the beginning of DL-Ethionine injections, changes in zymogen granules, mitochondria, and the Golgi apparatus appeared, but only after extensive damage to the acinar cell .

Dosage Effects in Animal Models

The effects of DL-Ethionine vary with different dosages in animal models. For example, a study found that animal survival, liver progenitor cell response, and liver damage are correlated with DL-Ethionine diet strength .

Metabolic Pathways

DL-Ethionine is involved in several metabolic pathways. It is used as a dietary supplement to accelerate cholangiocarcinogenesis in vivo . It is also used to induce oxidative stress in the liver to study the levels and activities of anti-oxidative enzymes and compounds such as glutathione .

Transport and Distribution

DL-Ethionine is transported and distributed within cells and tissues. A study found that DL-Ethionine markedly inhibited the uptake of lipids by the small intestine . This inhibition was not related to impairment of intraluminal lipolysis .

Subcellular Localization

It is known that DL-Ethionine can induce oxidative stress in the liver, suggesting that it may localize to areas of the cell involved in oxidative processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DL-Ethionine can be synthesized through several methods. One common approach involves the reaction of ethylthiol with α-bromo-γ-butyrolactone, followed by amination to introduce the amino group. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium ethoxide .

Industrial Production Methods: Industrial production of DL-Ethionine often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce DL-Ethionine by optimizing metabolic pathways and enhancing the expression of key enzymes involved in its biosynthesis .

Analyse Chemischer Reaktionen

Types of Reactions: DL-Ethionine undergoes various chemical reactions, including:

Oxidation: DL-Ethionine can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of DL-Ethionine can yield ethylthiol derivatives. Reducing agents such as lithium aluminum hydride are often used.

Substitution: DL-Ethionine can participate in substitution reactions where the ethylthio group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Ethylthiol derivatives.

Substitution: Various substituted amino acids depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Methionine: An essential amino acid with a methylthio group instead of an ethylthio group.

S-Vinylhomocysteine: Structurally similar to DL-Ethionine but with a vinyl group instead of an ethyl group.

DL-Norleucine: An analog of methionine with a different side chain structure.

Comparison: DL-Ethionine is unique in its ability to induce carcinogenesis and oxidative stress, making it a valuable tool in cancer research. Unlike methionine, which is essential for normal cellular functions, DL-Ethionine disrupts methylation processes and induces cellular damage. S-Vinylhomocysteine and DL-Norleucine share some structural similarities with DL-Ethionine but differ in their biological effects and applications .

Biologische Aktivität

DL-Ethionine, a sulfur-containing amino acid, is primarily known for its role as a methionine antagonist. Its biological activity has been extensively studied in various contexts, particularly in relation to oxidative stress, liver function, and cancer research. This article consolidates findings from multiple studies to provide a comprehensive overview of DL-Ethionine's biological activity.

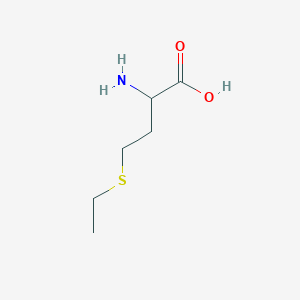

Chemical Structure and Properties

DL-Ethionine is chemically represented as:

- Molecular Formula: C₆H₁₃NO₂S

- CAS Number: 67-21-0

Its structure features a thioether group that is crucial for its biological effects, particularly in the modulation of metabolic pathways involving sulfur amino acids.

DL-Ethionine acts primarily by inhibiting the synthesis of methionine and other sulfur-containing compounds. This inhibition can lead to various physiological responses, including:

- Induction of Oxidative Stress: DL-Ethionine is often used in experimental models to induce oxidative stress in the liver. This is achieved by depleting glutathione levels and altering the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

- Antagonism of Methionine Metabolism: As a methionine antagonist, DL-Ethionine interferes with normal metabolic processes, which can have implications in both growth inhibition and cancer research .

1. Oxidative Stress Studies

Research has demonstrated that administration of DL-Ethionine leads to significant oxidative stress in animal models. For example:

- A study measuring superoxide dismutase activity in cattle showed that DL-Ethionine administration resulted in increased oxidative stress markers, indicating its utility in studying liver oxidative mechanisms .

2. Cancer Research

DL-Ethionine's role in cancer research is notable, particularly concerning liver carcinogenesis:

- In studies involving rat models, DL-Ethionine has been shown to promote tumor development when combined with carcinogens, suggesting its potential role as a co-carcinogen .

Case Studies

Several case studies have highlighted the implications of DL-Ethionine in various biological contexts:

- Case Study 1: In a controlled study on rats fed with diets supplemented with DL-Ethionine, researchers noted significant changes in liver enzyme activities, which were indicative of altered metabolic states and increased oxidative damage .

- Case Study 2: A veterinary study examined the effects of DL-Ethionine on cattle, revealing that supplementation led to measurable changes in antioxidant enzyme levels, reinforcing its role as an oxidative stress inducer .

Eigenschaften

IUPAC Name |

2-amino-4-ethylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLZPLKKBSSKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020579 | |

| Record name | dl-Ethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dl-ethionine is a white crystalline flakes. (NTP, 1992) | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 64 °F (NTP, 1992) | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

67-21-0, 535-32-0, 13073-35-3 | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DL-Ethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethionine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ethionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-ETHIONINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homocysteine, S-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | dl-Ethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-amino-4-(ethylthio)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92AK1Y27MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

516 to 523 °F (decomposes) (NTP, 1992) | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DL-ethionine exert its effects at the cellular level?

A1: DL-ethionine acts as a methionine antagonist, disrupting methionine metabolism and downstream processes. [, , , , , , ] It is incorporated into proteins instead of methionine, leading to the formation of structurally and functionally altered proteins. [, ] Additionally, DL-ethionine interferes with the synthesis of S-adenosylmethionine (SAM), a crucial methyl donor involved in numerous cellular reactions. [, , ]

Q2: What is the role of S-adenosylethionine (SAE) in DL-ethionine's mechanism of action?

A2: DL-ethionine is metabolized to SAE, which acts as a competitive inhibitor of SAM-dependent methyltransferases. [, ] This inhibition disrupts vital methylation reactions, contributing to DL-ethionine's toxic and carcinogenic effects. [, ]

Q3: How does DL-ethionine impact lipid metabolism?

A3: DL-ethionine administration leads to the accumulation of triglycerides in the liver, a hallmark of fatty liver disease. [, , , ] It disrupts lipid transport by inhibiting chylomicron formation and impairing the synthesis of apoproteins necessary for lipid mobilization. []

Q4: What are the consequences of DL-ethionine-induced inhibition of protein synthesis?

A4: DL-ethionine effectively blocks protein synthesis by interfering with the translation process. [, , , ] This disruption impacts various cellular functions, including enzyme production, cell division, and overall cellular homeostasis. [, ]

Q5: What is the molecular formula and weight of DL-ethionine?

A5: The molecular formula of DL-ethionine is C6H13NO2S, and its molecular weight is 163.24 g/mol.

Q6: Are there specific storage conditions recommended for DL-ethionine?

A6: While specific studies on material compatibility and stability of DL-ethionine are limited within the provided research, it is generally recommended to store amino acids like DL-ethionine in a cool, dry place, protected from light, to minimize potential degradation.

Q7: Does DL-ethionine possess any catalytic properties?

A7: DL-ethionine itself is not known to possess catalytic properties. Its primary mode of action involves disrupting normal metabolic processes and interfering with enzyme function, rather than acting as a catalyst itself.

Q8: Have computational methods been employed to study DL-ethionine?

A8: While the provided research doesn't explicitly mention computational studies on DL-ethionine, these methods can be valuable for investigating its interactions with enzymes, predicting its metabolic fate, and designing potential antagonists.

Q9: Are there specific safety guidelines for handling and using DL-ethionine in a research setting?

A9: Researchers should consult relevant safety data sheets and follow established laboratory safety protocols for handling DL-ethionine. Proper personal protective equipment, such as gloves and eye protection, should be used to minimize exposure risks.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of DL-ethionine?

A10: DL-ethionine is readily absorbed following oral administration and is distributed to various tissues, including the liver, pancreas, and testes. [, , , , ] It undergoes metabolic conversion in the liver, primarily to SAE and ethionine sulfoxide. [, , ] Elimination occurs through both urinary and biliary routes. []

Q11: What in vivo models have been used to study the effects of DL-ethionine?

A11: DL-ethionine has been extensively used to induce various experimental models of disease in rodents, including:

- Hepatocarcinogenesis: Chronic administration of DL-ethionine induces hepatocellular carcinomas in rats and mice. [, , , ]

- Acute Pancreatitis: DL-ethionine, especially in combination with a choline-deficient diet, induces acute hemorrhagic pancreatitis in mice. [, ]

- Fatty Liver Disease: DL-ethionine administration leads to the development of fatty liver, characterized by triglyceride accumulation, in rodent models. [, , ]

- Testicular Atrophy: DL-ethionine induces testicular lesions and impairs spermatogenesis in rats. []

Q12: What are the known toxic effects of DL-ethionine?

A12: DL-ethionine exhibits various toxic effects, primarily targeting the liver, pancreas, and testes. [, , ] It can cause:

- Hepatotoxicity: DL-ethionine induces fatty liver, hepatocellular necrosis, and ultimately hepatocellular carcinomas. [, , , ]

- Pancreatitis: It induces acute hemorrhagic pancreatitis, characterized by pancreatic enzyme activation, inflammation, and tissue necrosis. [, ]

- Testicular Damage: DL-ethionine impairs spermatogenesis and can lead to testicular atrophy. []

Q13: Have any biomarkers been identified to monitor DL-ethionine's effects or predict its efficacy?

A13: Several biomarkers can be used to assess DL-ethionine's impact on liver function, including:

- Serum Aminotransferases: Elevated serum aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels indicate liver damage. [, , , ]

- Serum Bilirubin: Increased serum bilirubin levels suggest impaired liver function and bile flow. []

- Histological Analysis: Microscopic examination of liver tissue can reveal characteristic features of DL-ethionine-induced injury, such as fatty changes, necrosis, and fibrosis. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.